4-Butylamino-chromen-2-one
Overview
Description
4-Butylamino-chromen-2-one is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities This compound is characterized by the presence of a butylamino group attached to the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylamino-chromen-2-one typically involves the reaction of 4-chloro-chromen-2-one with butylamine. The process is carried out in a solvent such as ethanol, under reflux conditions at approximately 250°C for about 90 minutes . The reaction yields this compound as the primary product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Butylamino-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antiviral properties.
Industry: Utilized in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-Butylamino-chromen-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cholinesterases and monoamine oxidase B, which are involved in neurodegenerative diseases like Alzheimer’s . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting therapeutic effects.
Comparison with Similar Compounds
4-Butylamino-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-Chloro-chromen-2-one: A precursor in the synthesis of this compound.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Known for its multi-targeting properties in Alzheimer’s disease.
Chroman-4-one: Exhibits a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.
Properties
IUPAC Name |
4-(butylamino)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-3-8-14-11-9-13(15)16-12-7-5-4-6-10(11)12/h4-7,9,14H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFALCOQVSMNOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=O)OC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373041 | |
Record name | 4-Butylamino-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21315-46-8 | |
Record name | 4-Butylamino-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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